6-(1-Piperazinyl)-1,3,5-triazine-2,4(1H,3H)-dione
Overview
Description
6-(1-Piperazinyl)-1,3,5-triazine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C7H11N5O2 and its molecular weight is 197.19. The purity is usually 95%.
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Scientific Research Applications
Antagonist Activity
- 6-(Piperazin-1-yl)-1,3,5-triazine-2,4(1H,3H)-dione derivatives have shown potent 5-HT2 antagonist activity, which is significant in the field of neuropsychopharmacology for the development of therapeutic agents (Watanabe et al., 1992).
Antitumor Properties
- Novel derivatives of 6-(Piperazin-1-yl)-1,3,5-triazine-2,4(1H,3H)-dione have been synthesized and evaluated for their potential as antitumor agents, showing significant potency against human cell lines, thus highlighting its importance in cancer research (Al-Romaizan et al., 2019).
Chemical Reactions and Derivatives
- Studies on the aminomethylation of 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione have shown the formation of 5-aminomethylsubstituted pyrimidine derivatives, indicating the chemical versatility and reactivity of such compounds (Meshcheryakova et al., 2014).
Luminescent Properties
- Research into piperazine substituted naphthalimide model compounds, including derivatives of 6-(Piperazin-1-yl)-1,3,5-triazine-2,4(1H,3H)-dione, has revealed interesting luminescent properties and photo-induced electron transfer, which could be significant in the development of optical materials and sensors (Gan et al., 2003).
Serotonin Receptor Agents
- Derivatives of 6-(Piperazin-1-yl)-1,3,5-triazine-2,4(1H,3H)-dione have been identified as a new chemical family of potent 5-HT6 serotonin receptor agents, showing potential for the treatment of cognitive impairment (Latacz et al., 2019).
Mechanism of Action
Mode of Action
It’s worth noting that piperazine derivatives, which share structural similarities with this compound, are known to interact with their targets and induce changes that contribute to their biological activities .
Biochemical Pathways
Compounds with similar structures have been associated with various biological pathways, suggesting that this compound may also interact with multiple biochemical pathways .
Pharmacokinetics
Structurally similar compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), which is a rule of thumb to evaluate druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .
Result of Action
Structurally similar compounds have been shown to exhibit antibacterial activity, suggesting that this compound may also have similar effects .
Action Environment
It’s worth noting that the biological activity of similar compounds can be influenced by various factors, including ph, temperature, and the presence of other molecules .
Properties
IUPAC Name |
6-piperazin-1-yl-1H-1,3,5-triazine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O2/c13-6-9-5(10-7(14)11-6)12-3-1-8-2-4-12/h8H,1-4H2,(H2,9,10,11,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJORERBFPGLTAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=O)NC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70772126 | |
Record name | 6-(Piperazin-1-yl)-1,3,5-triazine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70772126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144742-32-5 | |
Record name | 6-(Piperazin-1-yl)-1,3,5-triazine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70772126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.